Product packaging for Rhodinyl formate(Cat. No.:CAS No. 141-09-3)

Rhodinyl formate

Cat. No.: B085832
CAS No.: 141-09-3
M. Wt: 184.27 g/mol
InChI Key: VMBKZHMLQXCNCP-NSHDSACASA-N
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Description

Contextualizing Rhodinyl Formate (B1220265) within Ester Chemistry

Rhodinyl formate is classified as a fatty alcohol ester. hmdb.cafoodb.ca Esters are a significant class of organic compounds formed through the reaction of an alcohol with a carboxylic acid. In the case of this compound, it is the ester of rhodinol (B90239) (3,7-dimethyl-7-octen-1-ol) and formic acid. google.comvulcanchem.comcosmileeurope.eu This formation process, known as esterification, results in the characteristic ester linkage (-COO-) that defines this class of compounds. The specific combination of rhodinol and formic acid gives this compound its unique set of physical and chemical properties.

A process for preparing this compound involves reacting rhodinol with a mixture of formic acid and acetic anhydride. google.com The resulting product is then washed to remove excess acids, neutralized, and distilled to yield the purified ester. google.com

Significance of this compound in Contemporary Chemical Science

The primary significance of this compound in modern chemical science lies in its application within the fragrance and flavor industries. ontosight.aiforeverest.net Its distinct aroma, often described as having a rich and natural-smelling rose leaf note, makes it a valuable component in perfumery. google.comthegoodscentscompany.comfragranceu.com In addition to its use in fragrances, it is also utilized as a flavoring agent. thegoodscentscompany.comfragranceu.com

The compound's utility extends to its role as a fundamental component in basic organic chemical research. alibaba.com Its presence in natural sources, such as geranium oil, also makes it a subject of study in the analysis of essential oils and natural products. foreverest.netresearchgate.net

Overview of Current Research Landscape on this compound

Current research on this compound is primarily centered on its application and characterization within the fragrance and flavor sectors. Studies often involve the analysis of its sensory properties and its performance in various consumer products. researchandmarkets.com While a limited number of articles have been published specifically on this compound, it is frequently mentioned in the broader context of terpenoid esters and their industrial applications. hmdb.cafoodb.cavulcanchem.com

Market analysis reports indicate a steady interest in citronellyl formate, a closely related compound, which suggests a continued demand for similar esters like this compound in the food, cosmetics, and personal care industries. researchandmarkets.combusinesswire.com Future research may focus on novel applications and the development of more sustainable production methods. researchandmarkets.com

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 220 - 242.5 °C at 760 mmHg
Density Approximately 0.881 - 0.912 g/cm³ at 20-25 °C
Flash Point Approximately 90.56 - 93.3 °C
Water Solubility 16.8 mg/L at 25 °C (estimated)
CAS Number 141-09-3

This table is populated with data from multiple sources. chemindex.comthegoodscentscompany.comfragranceu.comchemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B085832 Rhodinyl formate CAS No. 141-09-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141-09-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

[(3S)-3,7-dimethyloct-7-enyl] formate

InChI

InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h9,11H,1,4-8H2,2-3H3/t11-/m0/s1

InChI Key

VMBKZHMLQXCNCP-NSHDSACASA-N

SMILES

CC(CCCC(=C)C)CCOC=O

Isomeric SMILES

C[C@@H](CCCC(=C)C)CCOC=O

Canonical SMILES

CC(CCCC(=C)C)CCOC=O

density

0.901-0.908

Other CAS No.

141-09-3

physical_description

colourless to slightly yellow liquid/leafy, rose-like odour

Pictograms

Irritant

solubility

soluble in alcohol, most fixed oils;  insoluble in glycerol, propylene glycol, water
1 ml in 2 ml 80% alcohol gives clear soln (in ethanol)

Origin of Product

United States

Synthetic Pathways and Advanced Methodologies for Rhodinyl Formate

Chemoenzymatic Synthesis of Formate (B1220265) Esters

The production of esters through biocatalysis, particularly using immobilized lipases, has emerged as a compelling green alternative to traditional chemical methods. csic.es Enzymes are highly selective catalysts that function under mild reaction conditions, which leads to the creation of purer products by preventing the formation of unwanted by-products and avoiding the decomposition of reactants. mdpi.com This approach is increasingly favored in the food, cosmetic, and pharmaceutical industries, where consumer demand for products from natural and sustainable routes is high. mdpi.comeurekaselect.com Lipases (EC 3.1.1.3) are a class of hydrolytic enzymes particularly well-suited for ester synthesis. rsc.orgunipd.it Their natural function is to hydrolyze triglycerides, but the reaction is reversible, allowing for the synthesis of esters (esterification) in environments with low water activity, such as in organic solvents. unipd.itnih.govscielo.br

Optimization of Enzymatic Esterification for Rhodinyl Formate

While specific optimization studies for the enzymatic synthesis of this compound are not extensively detailed in publicly available literature, a robust framework for its production can be extrapolated from studies on analogous short-chain formate esters, such as octyl formate and phenethyl formate. mdpi.comnih.govresearchgate.net The optimization of enzymatic esterification involves several critical parameters: the choice of enzyme, enzyme concentration, molar ratio of substrates, reaction temperature, and the type of solvent.

Enzyme Selection: Studies consistently show that Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica (CALB), is highly effective for synthesizing formate esters. mdpi.comnih.gov Unlike other lipases such as Lipozyme RM IM and Lipozyme TL IM, which are 1,3-position selective, Novozym 435 is non-selective, making it more suitable for the direct esterification of a primary alcohol like rhodinol (B90239). mdpi.comgoogle.com CALB is recognized for its exceptional stability and high catalytic activity toward a wide variety of substrates in both aqueous and organic media. acs.orgresearchgate.netfrontiersin.org

Reaction Conditions: The optimization of reaction parameters is crucial for maximizing conversion yield. For analogous formate esters, optimal conditions have been identified, which can serve as a starting point for this compound synthesis. mdpi.comnih.govresearchgate.net Key parameters include:

Enzyme Concentration: The conversion rate typically increases with enzyme concentration up to a certain point, after which it may plateau or slightly decrease. mdpi.comnih.gov For octyl and phenethyl formate, an optimal concentration of 15 g/L of Novozym 435 was identified. mdpi.comnih.gov

Molar Ratio of Reactants: An excess of the alcohol substrate is often used to shift the reaction equilibrium towards ester formation. Studies on octyl formate and phenethyl formate found optimal molar ratios of formic acid to alcohol to be 1:7 and 1:5, respectively. mdpi.comnih.gov

Temperature: Lipase activity is temperature-dependent. For formate ester synthesis using Novozym 435, a temperature of 40°C has been shown to provide the highest conversion, balancing reaction rate with enzyme stability. mdpi.comnih.govgoogle.com

Solvent: The choice of solvent can significantly impact enzyme activity and reaction yield. In studies of similar compounds, 1,2-dichloroethane (B1671644) and toluene (B28343) were found to be highly effective solvents, leading to conversion yields exceeding 90%. mdpi.comnih.gov

Table 1: Optimized Conditions for Enzymatic Synthesis of Formate Ester Analogs

Parameter Optimal Condition for Octyl Formate mdpi.comresearchgate.net Optimal Condition for Phenethyl Formate nih.govnih.gov Proposed Starting Condition for this compound
Enzyme Novozym 435 Novozym 435 Novozym 435
Enzyme Conc. 15 g/L 15 g/L ~15 g/L
Molar Ratio (Acid:Alcohol) 1:7 1:5 ~1:5 to 1:7
Temperature 40 °C 40 °C ~40 °C
Solvent 1,2-dichloroethane 1,2-dichloroethane / Toluene 1,2-dichloroethane or Toluene
Max. Conversion 96.51% 95.92% >90% (expected)

Biocatalyst Immobilization and Reusability in this compound Production

The economic viability of enzymatic processes often hinges on the cost of the biocatalyst. mdpi.comacs.org Enzyme immobilization, which confines the enzyme to a solid support, is a critical technology that addresses this challenge. rsc.orgpreprints.org Immobilization enhances the operational stability of the enzyme and, most importantly, allows for its easy separation from the reaction mixture and subsequent reuse over multiple reaction cycles. nih.govpreprints.org

Comparative Analysis of Enzymatic versus Traditional Chemical Synthesis for this compound Analogs

The production of esters can be achieved through both enzymatic and traditional chemical routes, each with distinct advantages and disadvantages.

Traditional chemical synthesis typically involves the esterification of an alcohol and a carboxylic acid using a strong acid catalyst, such as sulfuric acid or p-toluenesulphonic acid. mdpi.com This method is often favored for its use of inexpensive catalysts and potentially faster reaction rates at high temperatures. mdpi.com However, it suffers from several drawbacks. The harsh acidic conditions and high temperatures can lead to the formation of undesirable by-products, including ethers and dehydration products of the alcohol. These side reactions lower the yield and necessitate extensive purification steps. Furthermore, the corrosive nature of the catalysts poses challenges for reactor materials. mdpi.com

Enzymatic synthesis , by contrast, is hailed as a "green" technology. frontiersin.org Lipases operate under mild conditions of temperature and pressure, which preserves the integrity of thermally sensitive molecules like those found in fragrances. mdpi.com The high selectivity of enzymes minimizes the formation of by-products, resulting in a purer product and simplifying downstream processing. mdpi.comfrontiersin.org The main drawback of biocatalysis is the higher cost of the enzyme compared to chemical catalysts. rsc.orgmdpi.com However, this cost is substantially offset by immobilizing the enzyme, which allows for its reuse across numerous cycles, as discussed previously. mdpi.compreprints.org

Table 2: Comparison of Synthesis Methods for Formate Esters

Feature Enzymatic Synthesis Traditional Chemical Synthesis
Catalyst Lipases (e.g., Novozym 435) mdpi.com Strong acids (e.g., H₂SO₄) mdpi.com
Conditions Mild (e.g., ~40°C, atmospheric pressure) mdpi.com Harsh (High temperature, pressure)
Selectivity High (fewer by-products) mdpi.comfrontiersin.org Low (risk of side reactions) mdpi.com
Purity of Product High Lower, requires extensive purification
Environmental Impact "Green," environmentally friendly mdpi.comfrontiersin.org Less sustainable, potential for hazardous waste
Catalyst Cost High initial cost rsc.org Low
Catalyst Reusability High, especially when immobilized nih.gov Generally not reusable, corrosive mdpi.com

Novel Chemical Reaction Routes for this compound Preparation

Beyond enzymatic methods, ongoing research explores novel chemical pathways for ester synthesis, aiming for higher efficiency, selectivity, and sustainability.

Exploration of Precursor Reactivity in this compound Formation (e.g., Rhodinol Formylation)

The fundamental chemical reaction for producing this compound is the formylation of rhodinol. Rhodinol is not a single compound but a mixture of terpenoid alcohols, primarily composed of citronellol (B86348) and geraniol (B1671447). inchem.orgresearchgate.net The formylation reaction is a standard esterification where the hydroxyl group (-OH) of rhodinol attacks the carbonyl carbon of a formylating agent, typically formic acid or one of its derivatives.

The reaction is an equilibrium process, and to drive it towards the formation of this compound, water, a by-product, must be removed. mdpi.com The reactivity of the rhodinol precursor is governed by the accessibility of its hydroxyl group. As a primary alcohol, rhodinol is generally reactive towards esterification. However, the presence of a double bond in the carbon chain (in both citronellol and geraniol) introduces the possibility of side reactions, such as cyclization or rearrangement, under harsh acidic conditions, reinforcing the benefits of milder synthesis routes.

Stereoselective Synthesis Approaches for this compound Isomers

Given that rhodinol is a mixture of isomers, this compound is consequently a mixture of citronellyl formate and geranyl formate. Furthermore, citronellol itself is chiral, existing as two enantiomers, (R)- and (S)-citronellol. A stereoselective synthesis would aim to produce a single, specific isomer, which can be of great importance as different isomers often possess distinct fragrance profiles and biological activities. sci-hub.sesoton.ac.uk

Enzymatic Routes: Lipases are well-known for their ability to perform stereoselective transformations. nih.govresearchgate.net Many lipases can differentiate between enantiomers of a chiral alcohol or acid, a process known as kinetic resolution. eurekaselect.com For example, Candida antarctica lipase B (the enzyme in Novozym 435) has been used extensively for the kinetic resolution of various chiral alcohols and esters. researchgate.nettandfonline.com This enzymatic approach could theoretically be applied to resolve a racemic mixture of citronellol by selectively esterifying only one enantiomer with formic acid, yielding an enantiomerically enriched this compound and leaving the unreacted enantiomer of rhodinol behind.

Chemical Routes: Achieving stereoselectivity through purely chemical means is often more complex. Such syntheses typically require multi-step sequences using chiral starting materials or asymmetric catalysts. rsc.org For example, stereoselective syntheses of insect pheromones, which are structurally similar to terpenoids, often involve copper-catalyzed reactions of organometallic reagents with substrates containing preset stereochemistry to control the geometry of double bonds (E/Z isomerism). rsc.orgrsc.org Another strategy involves using a chiral auxiliary or catalyst to induce asymmetry in an achiral precursor. While specific examples for this compound are not prominent, these advanced synthetic organic chemistry principles could be adapted to create specific isomers of citronellyl or geranyl formate if a particular stereoisomer were desired for a high-value application.

Green Chemistry Principles in this compound Synthesis

The core tenets of green chemistry—such as waste prevention, use of renewable feedstocks, and catalysis—are pivotal in modernizing the synthesis of fragrance esters. numberanalytics.com Traditional esterification methods often rely on strong mineral acids as catalysts, which can lead to corrosion, unwanted byproducts, and significant waste during neutralization and purification. researchinschools.org In contrast, green approaches for this compound synthesis prioritize the use of biocatalysts, alternative solvents, and energy-efficient conditions to mitigate environmental impact. researchtrendsjournal.com

Biocatalysis: A Leap Towards Sustainable Production

Biocatalysis, particularly the use of enzymes, stands out as a superior alternative for ester synthesis. researchgate.net Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are the most prominent enzymes for this purpose, valued for their high selectivity, ability to function under mild temperature and pressure conditions, and generation of high-purity products. researchgate.netbohrium.com These enzymatic processes can often be classified as "natural," enhancing the market value of the resulting flavor or fragrance compounds. icm.edu.pl

While direct research on the enzymatic synthesis of this compound is limited, extensive studies on analogous compounds, such as octyl formate and citronellyl esters, provide a robust framework. mdpi.comscielo.br Rhodinol is a stereoisomer of citronellol, making the synthesis of citronellyl esters a highly relevant model.

Immobilized lipases are particularly favored as they can be easily separated from the reaction mixture and reused over multiple cycles, significantly reducing production costs. bohrium.comnih.gov The lipase B from Candida antarctica (often commercialized as Novozym 435) is a versatile and widely used biocatalyst for producing a range of flavor esters, demonstrating high conversion rates for various alcohols and carboxylic acids. scielo.brscispace.com

Research on the enzymatic synthesis of octyl formate highlights the optimization of several parameters to achieve maximum yield. mdpi.com In one study, a conversion of 96.51% was achieved using Novozym 435. researchgate.net Similarly, studies on the lipase-catalyzed synthesis of citronellyl acetate (B1210297) and other citronellyl esters report high conversion rates, often exceeding 90%, under optimized conditions. icm.edu.plscielo.brresearchgate.net These findings underscore the viability of developing a highly efficient biocatalytic process for this compound.

Table 1: Optimized Parameters in Lipase-Catalyzed Synthesis of Analogous Esters

Parameter Octyl Formate Synthesis mdpi.comresearchgate.net Citronellyl Acetate Synthesis icm.edu.pl Nonyl Caprylate Synthesis researchgate.netutm.my
Enzyme Novozym 435 Black Cumin Seedling Lipase Novozym 435
Optimal Temperature 40°C 41°C 40°C
Reactant Molar Ratio 1:7 (Formic Acid:Octanol) 1:1 (Geranyl Acetate:Citronellol) Not specified
Reaction Time Not specified 72 hours 5 hours
Solvent 1,2-dichloroethane n-hexane Solvent-free

| Maximum Conversion | 96.51% | 76.32% | >90% |

The Role of Solvents and Solvent-Free Systems

The choice of solvent is a critical factor in green chemistry. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of safer alternatives like water, supercritical fluids, bio-based solvents, and ionic liquids. researchtrendsjournal.comwikipedia.org

For ester synthesis, solvent-free systems are particularly attractive. nih.gov In these setups, one of the liquid reactants (typically the alcohol) also serves as the reaction medium, eliminating the need for an additional solvent and simplifying product recovery. nih.govnih.gov Studies on the solvent-free synthesis of various flavor esters, including nonyl caprylate and isoamyl acetate, have demonstrated high conversion rates, proving the industrial viability of this approach. researchgate.netutm.mytandfonline.com

Where solvents are necessary, greener options are being explored.

Ionic Liquids (ILs) : These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. numberanalytics.com Protic acidic ionic liquids have been successfully used as combined catalysts and solvents for fragrance ester synthesis, allowing for easy product separation and catalyst recycling. researchinschools.org A novel approach involves "Sponge-Like Ionic Liquids" (SLILs), which allow for a homogeneous reaction phase and a simple, clean separation of the product by cooling and centrifugation. rsc.org

Supercritical Carbon Dioxide (scCO₂) : This non-toxic, non-flammable solvent can be used as a medium for enzymatic reactions. Its properties can be tuned by adjusting temperature and pressure, and it is easily removed from the product upon depressurization. researchtrendsjournal.com

Bio-based Solvents : Derivatives from agricultural waste, such as 2-methyltetrahydrofuran (B130290) (derived from lignocellulose) or esters from fusel oil, present renewable alternatives to petrochemical solvents. wikipedia.org

By integrating biocatalysis with green solvent systems or solvent-free conditions, the synthesis of this compound can align closely with the principles of sustainable chemistry, offering a process that is efficient, clean, and economically sound.

Advanced Analytical Techniques for Characterization and Quantification of Rhodinyl Formate

Comprehensive Chromatographic Methodologies for Rhodinyl Formate (B1220265) Analysis

Chromatographic techniques, particularly gas chromatography (GC), are fundamental in the analysis of volatile compounds like rhodinyl formate. These methods offer high resolution and sensitivity, enabling the separation, identification, and quantification of individual components in intricate mixtures.

Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry in Complex Mixtures

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOF-MS) represents a state-of-the-art approach for analyzing complex volatile profiles, such as those found in essential oils where this compound is a constituent. mdpi.com This powerful technique significantly enhances separation power and peak capacity compared to conventional one-dimensional GC. mdpi.com

In GC×GC, the sample is subjected to two different capillary columns with distinct stationary phases, providing orthogonal separation mechanisms. stuba.sk This results in a structured two-dimensional chromatogram where chemically related compounds often appear in the same region, facilitating identification. researchgate.net The use of a high-resolution time-of-flight mass spectrometer as the detector provides accurate mass measurements, enabling the confident identification of co-eluting compounds and the characterization of unknown substances. mdpi.comresearchgate.net

Key advantages of GC×GC–HR-TOF-MS include:

Enhanced Separation: Resolves complex mixtures that are intractable by single-dimension GC. mdpi.com

Increased Sensitivity: The modulation process in GC×GC leads to a higher signal-to-noise ratio. researchgate.net

Accurate Identification: High-resolution mass spectrometry provides precise mass data for unambiguous compound identification. mdpi.com

Studies on essential oils have demonstrated the superior capability of GC×GC–HR-TOF-MS to identify a significantly larger number of compounds compared to traditional GC-MS systems. mdpi.comstuba.sk For instance, in the analysis of rose essential oils, where this compound can be a component, this technique has proven effective in differentiating various oil types based on their detailed volatile composition. mdpi.comresearchgate.net

Application of Gas Chromatography in Purity and Isomer Analysis

Standard gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), remains a widely used and effective tool for assessing the purity of this compound and analyzing its isomers. google.commdpi.com In a patented process for preparing substantially pure rhodinal, the precursor to this compound, gas chromatography was employed to confirm the purity of the final this compound product, showing a purity of approximately 98%. google.com

GC analysis is crucial for separating this compound from its isomers, such as citronellyl formate, and other related compounds that may be present as impurities from the synthesis process or in natural extracts. google.comgcms.cz The choice of the GC column's stationary phase is critical for achieving the desired separation. Chiral columns, for example, can be used to separate enantiomers of related compounds like citronellol (B86348). gcms.cz

Table 1: GC-MS Analysis Parameters for Essential Oils Containing Formate Esters

Parameter Setting Reference
Column RTX-5 MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness) mdpi.com
Initial Oven Temp. 45 °C for 2 min mdpi.com
Temp. Ramp Increased to 300 °C at 5 °C/min mdpi.com
Final Temp. Hold 5 min mdpi.com
Injector Temp. 250 °C mdpi.com

| Carrier Gas | Helium | mdpi.com |

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) specifies a minimum assay of 85% for total esters in this compound for use as a flavoring agent, with rhodinol (B90239) being a secondary component. fao.orgeuropa.eu Gas chromatography is the implied method for verifying compliance with this purity standard. fao.org

Spectroscopic Characterization Methods (e.g., Infrared Spectroscopy for Structural Confirmation)

Spectroscopic methods provide invaluable information about the molecular structure of this compound, complementing the data obtained from chromatographic analyses. Infrared (IR) spectroscopy is a key technique for structural confirmation. google.com

The IR spectrum of a molecule reveals the presence of specific functional groups based on their characteristic absorption frequencies. For this compound, the IR spectrum would show strong absorption bands corresponding to the ester functional group (C=O and C-O stretching vibrations) and the carbon-carbon double bond (C=C stretching) present in the rhodinyl moiety. google.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists an infrared spectrum test as an identification method for this compound. fao.orgfao.org

In a patent detailing the synthesis of this compound, infrared spectroscopy was used to confirm the structure of the precursor, rhodinol, by identifying strong methylenic (C=CH) absorption bands. google.com While the patent does not explicitly detail the IR spectrum of this compound itself, this illustrates the standard use of IR for structural elucidation in the synthesis of such compounds.

Development of Quantitative Analytical Assays for this compound

The development of reliable quantitative assays is essential for determining the concentration of this compound in various products. These assays are often based on the chromatographic methods discussed previously.

Quantitative analysis using GC typically involves the use of an internal or external standard to ensure accuracy and precision. fao.org The area of the this compound peak in the chromatogram is compared to the peak area of a known amount of the standard. fao.org

A common method for quantifying esters like this compound is through saponification value determination, followed by a calculation. chembk.com However, GC-based methods are generally preferred for their specificity, especially in complex mixtures where other esters might be present.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established specifications for this compound, including a minimum assay of 85% for total esters. fao.org This necessitates a validated quantitative method for quality control.

Table 2: JECFA Specifications for this compound

Specification Requirement Reference
Chemical Name 3,7-Dimethyl-7-octen-1-yl formate fao.org
JECFA Number 56 fao.org
CAS Number 141-09-3 fao.org
Molecular Formula C11H20O2 fao.orgchembk.com
Assay min % 85% (total esters) fao.org
Acid Value max 2 fao.org
Refractive Index 1.453-1.458 fao.org
Specific Gravity 0.901-0.908 fao.org

| Identification Test | IR Spectrum | fao.org |

The development of these quantitative assays is crucial for regulatory compliance and for ensuring the consistent quality of products containing this compound.

Structure Activity Relationship Sar Studies of Rhodinyl Formate and Analogues

Computational Chemistry Approaches to Rhodinyl Formate (B1220265) Structure-Activity Elucidation

Computational chemistry has emerged as a powerful tool for elucidating the structure-activity relationships of fragrance molecules like rhodinyl formate. These methods provide insights into molecular properties and interactions that are often difficult to obtain through experimental means alone.

Molecular Docking and Dynamics Simulations for this compound

Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation and affinity of a ligand (in this case, this compound) to a target receptor, such as an olfactory receptor (OR). nih.govkemdikbud.go.id These simulations provide a detailed view of the interactions between the odorant molecule and the amino acid residues within the receptor's binding pocket. nih.gov

While the specific olfactory receptors for this compound are not definitively identified, general principles of odorant-receptor interactions can be inferred from studies on related terpenoid esters and other fragrance molecules. researchgate.netcore.ac.uk The process typically involves creating a computational model of an olfactory receptor, often based on the structures of other G-protein coupled receptors (GPCRs) like bovine rhodopsin, and then computationally "docking" the this compound molecule into the predicted binding site. nih.govresearchgate.net

Molecular dynamics (MD) simulations can then be used to observe the dynamic behavior of the this compound-receptor complex over time. uminho.pt These simulations can reveal key information such as:

The stability of the binding pose.

The specific intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) that stabilize the complex. uminho.pt

Conformational changes in the receptor upon ligand binding, which is a crucial step in signal transduction. researchgate.net

For instance, a study on the interaction of citronellyl and geranyl ester derivatives with Pim 1 kinase, although not an olfactory receptor, demonstrated that ester compounds could form stable interactions within a binding pocket through hydrogen and steric interactions. kemdikbud.go.id This provides a plausible model for how this compound might interact with olfactory receptors. In a study screening for quorum sensing inhibitors, this compound was identified as a potential hit through molecular docking against LuxI- and LuxR-type proteins. nih.gov

Table 1: Potential Interacting Residues in Olfactory Receptors for Terpenoid Esters (Hypothetical)

Interaction TypePotential Amino Acid ResiduesRole in Binding
Hydrogen BondingSerine, Threonine, TyrosineAnchoring the formate group
Hydrophobic InteractionsLeucine, Isoleucine, Valine, PhenylalanineStabilizing the rhodinyl carbon chain
van der Waals ForcesAlanine, GlycineGeneral shape complementarity

This table is a hypothetical representation based on general principles of ligand-protein interactions and findings from related studies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. acs.orgaps.org For this compound, DFT calculations can provide valuable insights into its chemical behavior and how this relates to its olfactory properties. mdpi.com

Key parameters that can be calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for understanding a molecule's reactivity. mdpi.com A smaller energy gap between HOMO and LUMO can indicate higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can help predict how the molecule will interact with the binding site of an olfactory receptor. researchgate.net

DFT studies on related terpenoid esters have shown that electronic properties are key determinants of their activity. mdpi.com For example, in a study of geranium essential oil components, DFT calculations were used to understand the relationship between molecular structure and reactivity. mdpi.com While specific DFT data for this compound is not widely published, the principles from these studies can be applied. It is plausible that the electronic characteristics of the formate group and the rhodinyl chain play a significant role in its interaction with olfactory receptors.

Table 2: Calculated Quantum Chemical Parameters for Representative Terpenoids (Illustrative)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Geraniol (B1671447)-6.21-0.345.871.89
Citronellol (B86348)-6.35-0.216.141.78
Linalool (B1675412)-6.18-0.295.891.95
Geranyl Formate-6.54-0.685.862.15

This table contains illustrative data from studies on similar compounds to demonstrate the type of information obtained from DFT calculations. mdpi.com The values for this compound would require specific calculations.

Application of Machine Learning and Artificial Intelligence in Ester SAR Prediction

Several approaches are being used:

Generative Models: AI-driven molecule generators, using techniques like graph and generative neural networks, can propose novel molecular structures with desired olfactory properties. acs.orgarxiv.org

Odor Prediction Models: Machine learning algorithms, such as random forests, support vector machines, and neural networks, are trained on datasets of molecules with known odors to predict the scent of new compounds. sysrevpharm.org99science.org These models often use molecular descriptors as input, which are numerical representations of a molecule's structural and physicochemical properties. acs.org

Olfactory Intelligence: Companies like Osmo are developing "olfactory intelligence" platforms that use large datasets and machine learning to analyze and predict scent characteristics, aiming to streamline fragrance creation. rdworldonline.com

Quantitative Structure-Activity Relationship (QSAR) Model Development for Ester Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. sysrevpharm.orgepa.gov In the context of this compound and its analogs, QSAR models can be developed to predict olfactory properties, such as odor thresholds or perceived scent character. nih.govresearchgate.net

The development of a QSAR model typically involves the following steps:

Data Collection: A dataset of ester analogs with known olfactory properties is compiled. farmaciajournal.com

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. nih.gov These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates a subset of the descriptors to the observed activity. sysrevpharm.orgacs.org

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. acs.org

QSAR studies on various classes of esters have been successful in predicting properties like toxicity and flavor thresholds. nih.govfarmaciajournal.comresearchgate.net For example, a study on the toxicity of aliphatic esters used 3D molecular descriptors to develop a predictive QSAR model. farmaciajournal.com Another study found strong nonlinear relationships between the flavor thresholds of esters in beer and a small number of structural descriptors. nih.govresearchgate.net Research on terpenoids has shown that their toxicity can be predicted using QSAR models, with electronic and geometric descriptors being particularly important. researchgate.netgrafiati.com

Investigation of this compound Interactions with Biological Systems (Non-Human)

Understanding the interactions of this compound with non-human biological systems, particularly the olfactory systems of insects, can provide valuable insights into the fundamental principles of olfaction and the ecological roles of this compound.

Comparative Olfaction Studies of this compound and Related Terpenoids

Comparative olfaction studies in insects have revealed that their olfactory systems are highly attuned to a wide range of volatile organic compounds, including terpenoids and their esters. tandfonline.comd-nb.info These studies often involve techniques such as single-sensillum recording (SSR) to measure the response of individual olfactory sensory neurons (OSNs) to different odorants. d-nb.info

While direct studies on the perception of this compound by specific insect species are limited, research on related compounds provides a framework for understanding its potential role. For example, studies on the Eurasian spruce bark beetle have shown that these insects possess OSNs specialized for detecting fungal volatiles, some of which are structurally related to terpenoids. d-nb.info

The olfactory responses of insects to different esters can be highly specific. The structure of the alcohol and carboxylic acid components of the ester both play a role in determining which olfactory receptors are activated. tandfonline.com It is known that different rhodinyl esters, such as the acetate (B1210297) and propionate, have distinct sensory properties, which is also likely true for their perception by insects. vulcanchem.com

In some cases, terpenoid esters can act as attractants or repellents, influencing insect behavior such as foraging and oviposition. The response to a particular compound can be complex, with some odorants causing synergistic or antagonistic effects when presented in mixtures. nih.govresearchgate.net For example, studies in mice have shown that binary mixtures of odorants can lead to widespread antagonistic interactions in OSNs. nih.gov The response of an insect to this compound would likely depend on the species, the context, and the presence of other volatile compounds.

Insecticidal Activity and Synergism/Antagonism of this compound-Containing Mixtures (e.g., Against Pests)

This compound, a monoterpenoid ester, has been identified as a component of various essential oils and has demonstrated insecticidal properties against certain pests. Its activity is often considered in the context of the complex mixtures in which it naturally occurs, where its effects can be influenced by the presence of other volatile compounds.

Research into the insecticidal action of geranium oil and its primary constituents has provided specific data on the efficacy of this compound. In a study evaluating the toxicity of major components of geranium oil against the human head louse, Pediculus humanus capitis, this compound was found to be less toxic than some other constituents. mpg.degoogle.com The lethal dose 50 (LD50), which is the dose required to kill 50% of the test population, was determined for several compounds.

CompoundLD50 (µ g/insect )
This compound 38.5
Citronellol9.7
Geraniol12.7
Linalool24.7
Geranium Oil (Natural)Not specified
Synthetic Mixture (All 4)2.2

Data sourced from studies on Pediculus humanus capitis. mpg.degoogle.commdpi.com

While this compound on its own exhibits a higher LD50 value, indicating lower toxicity compared to citronellol and geraniol, its role in mixtures is significant. mpg.degoogle.com Studies have shown that a synthetic mixture containing this compound, citronellol, geraniol, and linalool in the same proportions as in natural geranium oil is more toxic to head lice than the whole oil or any single component. mpg.degoogle.com This suggests a synergistic interaction among the constituents. The combination index (CI) for these mixtures was less than 1, which confirms a synergistic effect. mpg.demdpi.com

Enzymatic Bioconversion and Metabolic Fate of this compound in Model Organisms

The metabolic fate of this compound, like other aliphatic esters used as flavoring agents, is primarily predicted to involve rapid hydrolysis into its constituent alcohol and carboxylic acid. conicet.gov.ar In mammals, this process is catalyzed by a class of enzymes known as carboxylesterases or esterases, which are abundant in various tissues, particularly in hepatocytes. conicet.gov.ar

Upon ingestion, this compound is expected to be broken down into rhodinol (B90239) and formic acid. conicet.gov.ar Rhodinol is known to be composed mainly of (-)-citronellol. conicet.gov.ar The metabolic pathway for rhodinol is similar to that of other terpenoid alcohols like geraniol and citronellol. conicet.gov.ar In studies with rabbits, these alcohols undergo further metabolism. conicet.gov.ar For instance, the C-8 methyl group of geraniol can be hydroxylated in rat microsomes. conicet.gov.ar Research on the hydrolysis of food flavoring esters has shown that esters like citronellyl acetate are completely hydrolyzed within two hours in simulated intestinal fluid containing pancreatin, a mixture of digestive enzymes. mdpi.com This rapid bioconversion is a key factor in the safety assessment of such compounds.

In insect models, the metabolic processes are also crucial for detoxification and, in some cases, for the production of semiochemicals. Insects possess various metabolic enzymes, including cytochrome P-450 monooxygenases and esterases, that can break down plant-derived compounds like terpenoids. google.com For example, the mountain pine beetle has evolved to metabolize terpenoids from its host trees, sometimes using the metabolites for its own pheromones. annualreviews.org While direct studies on the enzymatic bioconversion of this compound in insects are not extensively detailed, the general understanding of insect metabolism suggests that they are capable of hydrolyzing such esters. conicet.gov.arcore.ac.uk The insecticidal action of essential oils and their components is sometimes linked to the disruption of these metabolic, biochemical, and physiological functions. core.ac.uk The rate of metabolism can vary between different insect species and can be a factor in their susceptibility or resistance to a particular compound. conicet.gov.ar

Environmental Fate and Degradation of Rhodinyl Formate

Photochemical Degradation Pathways of Rhodinyl Formate (B1220265)

Biodegradation Mechanisms of Rhodinyl Formate in Aquatic and Terrestrial Environments

There is a lack of specific research on the biodegradation mechanisms of this compound in both aquatic and terrestrial environments. The persistence of organic pollutants is largely determined by the rate at which they are broken down by biological and chemical processes, including biodegradation. researchgate.net In general, the biodegradability of a substance can be assessed through various standardized tests that simulate environmental conditions. researchgate.net However, the results of such tests for this compound have not been published. The rate and extent of biodegradation can be influenced by the structure of the chemical and the presence of acclimated microbial populations capable of its metabolism.

Emerging Research Directions and Future Perspectives on Rhodinyl Formate

Novel Applications of Rhodinyl Formate (B1220265) in Specialized Materials Science

While primarily utilized for its olfactory properties, recent investigations have hinted at the prospective application of rhodinyl formate in the development of advanced materials. The unique chemical structure of this compound, possessing both a reactive formate group and a hydrocarbon chain, lends itself to integration into various material matrices.

Research into microencapsulation technologies has identified formate esters, including this compound, as candidates for creating coated microcapsules. These tiny capsules can protect sensitive core materials and control the release of active substances, a valuable attribute in industries ranging from pharmaceuticals to smart textiles. Furthermore, the incorporation of fragrance molecules like this compound into polymer mixtures is being explored to create materials with enhanced odor-control properties. Such materials could find use in packaging, sanitation products, and other applications where odor management is crucial.

Another promising avenue lies in the realm of surface modification. Studies on the plasma polymerization of essential oils containing this compound, such as geranium oil, have demonstrated the potential to create functional thin films. mdpi.com These films can imbue surfaces with specific properties, such as antimicrobial activity or altered hydrophobicity. While direct research on this compound in this context is in its nascent stages, the findings from related essential oils suggest a potential for this compound to be used in creating biocompatible and functional surface coatings for medical devices and other specialized applications.

Table 1: Potential Applications of this compound in Materials Science

Application Area Potential Function of this compound Research Status
Microencapsulation Component of shell material for controlled release Mentioned in patent literature google.com
Polymer Science Odor-controlling additive in polymer blends Explored for fragrance delivery in polymers google.com

Interdisciplinary Research Integrating this compound with Other Chemical Systems

The integration of this compound into broader chemical and biological systems represents a significant area of interdisciplinary research. A key focus is the development of sophisticated controlled-release systems that can deliver its characteristic fragrance in a targeted and sustained manner.

One innovative approach involves the use of photolabile protecting groups. In these systems, the this compound molecule is chemically "caged" by a light-sensitive group. scispace.com Exposure to specific wavelengths of light triggers the cleavage of this protective group, releasing the volatile fragrance molecule. This technology could lead to the development of light-activated air fresheners or textiles that release a scent upon exposure to sunlight.

Another fascinating area of research involves the interaction of fragrance molecules with biological systems, such as odorant-binding proteins (OBPs). Studies have shown that OBPs can bind to and control the release of volatile compounds. insa.pt Research into the binding affinity of this compound with specific OBPs could pave the way for novel deodorant technologies or scent-releasing fabrics that respond to physiological cues. The inherent antimicrobial properties of essential oils containing this compound also open up possibilities for its inclusion in formulations for functional cosmetics and hygiene products. mdpi.com

Table 2: Interdisciplinary Research Areas for this compound

Research Area Focus of Integration Potential Outcome
Photochemistry Use of photolabile protecting groups for controlled release scispace.com Light-activated fragrance delivery systems
Biochemistry Interaction with odorant-binding proteins insa.pt Advanced deodorant and scented textile technologies

Advancements in Sustainable Production of this compound

The increasing demand for natural and sustainably sourced ingredients has spurred research into greener methods for producing fragrance compounds like this compound. Traditional chemical synthesis often relies on harsh conditions and can generate significant waste. In contrast, biocatalysis and green chemistry principles offer more environmentally friendly alternatives.

A significant advancement in this area is the use of enzymes, particularly lipases, for the synthesis of formate esters. mdpi.com Lipase-catalyzed esterification can be performed under mild conditions, often in solvent-free systems or with green solvents, leading to high yields and purity with minimal byproducts. Research on the enzymatic synthesis of related compounds like citronellyl formate has demonstrated the feasibility and efficiency of this approach. bibliotekanauki.plresearchgate.net The immobilization of these enzymes on solid supports further enhances their stability and allows for their reuse, making the process more economically viable.

Furthermore, the exploration of whole-cell biocatalysts, such as genetically engineered microorganisms, presents another promising route for sustainable production. mdpi.com These systems can be designed to carry out multi-step syntheses within a single organism, potentially converting simple, renewable feedstocks directly into this compound. While still in the developmental stage for this specific compound, the rapid advancements in synthetic biology and metabolic engineering suggest that microbial fermentation could become a key platform for the large-scale, sustainable production of this compound in the future.

Table 3: Sustainable Production Strategies for this compound

Production Method Key Features Advantages
Enzymatic Synthesis (Lipases) mdpi.comresearchgate.net Mild reaction conditions, high selectivity Reduced energy consumption, minimal waste, high purity
Whole-Cell Biocatalysis mdpi.com Use of engineered microorganisms Potential for using renewable feedstocks, integrated multi-step synthesis

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for rhodinyl formate, and how can researchers optimize reaction yields?

  • Methodological Answer : this compound is typically synthesized via esterification of rhodinol with formic acid under acidic catalysis. To optimize yields, researchers should:

  • Systematically vary reaction parameters (temperature: 40–80°C; molar ratios of reactants; catalyst concentration) and analyze outcomes via gas chromatography (GC) .
  • Use kinetic studies to identify rate-limiting steps and employ statistical tools like response surface methodology (RSM) for parameter optimization .
  • Validate purity using NMR (¹H/¹³C) and FT-IR spectroscopy to confirm ester bond formation and absence of unreacted substrates .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key characterization steps include:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to determine decomposition thresholds .
  • Solubility : Use shake-flask methods with solvents of varying polarity (e.g., water, ethanol, hexane) quantified via HPLC .
  • Partition Coefficients (Log P) : Measure octanol-water partitioning using UV-Vis spectrophotometry .
    • Table 1 : Example data table for solubility profiles:
SolventSolubility (mg/mL)Temperature (°C)
Water0.1225
Ethanol45.625
Hexane12.325

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions often arise from variability in experimental design or analytical protocols. To address this:

  • Perform meta-analyses of existing studies, focusing on variables like sample purity (>95% by GC), cell line specificity, and assay conditions (e.g., incubation time, concentration ranges) .
  • Replicate key studies under standardized conditions, using positive/negative controls and blinded data analysis to minimize bias .
  • Apply multivariate statistical models (e.g., ANOVA with post-hoc tests) to identify confounding factors .

Q. What advanced strategies are suitable for studying this compound’s stability under physiological conditions?

  • Methodological Answer :

  • Simulate gastric/intestinal environments using pH-adjusted buffers (pH 1.2–7.4) and monitor degradation via LC-MS over 24-hour periods .
  • Use accelerated stability testing (40°C/75% RH) to predict shelf-life, with degradation products identified via high-resolution mass spectrometry (HRMS) .
  • Table 2 : Stability data template:
ConditionDegradation Rate (%/day)Major Degradants Identified
pH 1.2, 37°C8.2Rhodinol, Formic acid
pH 7.4, 37°C2.1None detected

Q. How can computational modeling enhance the understanding of this compound’s structure-activity relationships?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to map electron density profiles and predict reactive sites .
  • Use molecular docking studies to simulate interactions with biological targets (e.g., enzymes in terpene biosynthesis pathways) .
  • Validate predictions with in vitro assays comparing wild-type and mutant enzyme activity .

Experimental Design & Data Analysis

Q. What are best practices for designing dose-response studies on this compound’s antimicrobial effects?

  • Methodological Answer :

  • Use a logarithmic concentration range (e.g., 0.1–100 µg/mL) in broth microdilution assays against reference strains (e.g., E. coli ATCC 25922) .
  • Calculate minimum inhibitory concentrations (MICs) using the Clinical and Laboratory Standards Institute (CLSI) guidelines .
  • Analyze dose-response curves with nonlinear regression models (e.g., Hill equation) in software like GraphPad Prism .

Q. How should researchers address variability in chromatographic quantification of this compound?

  • Methodological Answer :

  • Validate HPLC/GC methods per ICH guidelines, including linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) .
  • Use internal standards (e.g., methyl benzoate) to correct for injection volume inconsistencies .
  • Perform inter-laboratory comparisons to identify instrument-specific biases .

Ethical & Reproducibility Considerations

Q. What ethical guidelines apply to in vivo studies involving this compound?

  • Methodological Answer :

  • Adhere to ARRIVE 2.0 guidelines for animal studies, including power analysis to minimize sample sizes .
  • Obtain approval from institutional ethics committees, specifying humane endpoints and housing conditions .
  • Publish raw data in repositories like Figshare to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.